2,3-Dibromo-4-(trifluoromethyl)pyridine
Overview
Description
2,3-Dibromo-4-(trifluoromethyl)pyridine is a chemical compound with the molecular formula C6H2Br2F3N. It is a derivative of pyridine, characterized by the presence of two bromine atoms and a trifluoromethyl group attached to the pyridine ring.
Mechanism of Action
Target of Action
It’s known that this compound is used in the synthesis of various organic compounds, suggesting that its targets could be a wide range of organic molecules .
Mode of Action
It’s known that this compound is used as a building block in various chemical reactions, including the suzuki–miyaura coupling . In these reactions, it likely interacts with its targets through the formation of new bonds, leading to the creation of new compounds .
Biochemical Pathways
Given its use in chemical synthesis, it’s likely that it plays a role in various biochemical pathways, depending on the specific reactions it’s involved in .
Result of Action
It’s known that this compound is used in the synthesis of various organic compounds, suggesting that its action could result in the creation of new molecules with diverse effects .
Action Environment
The action, efficacy, and stability of 2,3-Dibromo-4-(trifluoromethyl)pyridine can be influenced by various environmental factors. For instance, the compound’s reactivity and stability can be affected by factors such as temperature, pH, and the presence of other chemicals . Additionally, its efficacy in chemical reactions can be influenced by the specific conditions of the reaction, such as the presence of catalysts and the concentration of reactants .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dibromo-4-(trifluoromethyl)pyridine typically involves the bromination of 4-(trifluoromethyl)pyridine. One common method includes the use of bromine in the presence of a catalyst such as iron or aluminum bromide. The reaction is carried out under controlled conditions to ensure selective bromination at the 2 and 3 positions of the pyridine ring .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The compound is then purified through techniques such as distillation or recrystallization .
Chemical Reactions Analysis
Types of Reactions
2,3-Dibromo-4-(trifluoromethyl)pyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium amide or potassium thiolate, typically in a polar aprotic solvent like dimethyl sulfoxide (DMSO).
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield 2,3-diamino-4-(trifluoromethyl)pyridine .
Scientific Research Applications
2,3-Dibromo-4-(trifluoromethyl)pyridine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and as a precursor for bioactive molecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of agrochemicals and other industrial chemicals.
Comparison with Similar Compounds
Similar Compounds
- 2,5-Dibromo-4-(trifluoromethyl)pyridine
- 2-Fluoro-4-(trifluoromethyl)pyridine
- 2,3-Dichloro-4-(trifluoromethyl)pyridine
Uniqueness
2,3-Dibromo-4-(trifluoromethyl)pyridine is unique due to the specific positioning of the bromine atoms and the trifluoromethyl group on the pyridine ring. This unique structure imparts distinct chemical properties and reactivity compared to its analogs .
Properties
IUPAC Name |
2,3-dibromo-4-(trifluoromethyl)pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2Br2F3N/c7-4-3(6(9,10)11)1-2-12-5(4)8/h1-2H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IVEVXLCTUVYZDJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C(=C1C(F)(F)F)Br)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2Br2F3N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00653373 | |
Record name | 2,3-Dibromo-4-(trifluoromethyl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00653373 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
304.89 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1099598-01-2 | |
Record name | 2,3-Dibromo-4-(trifluoromethyl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00653373 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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